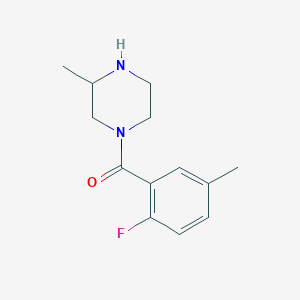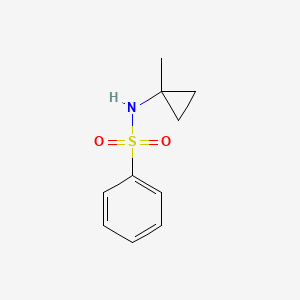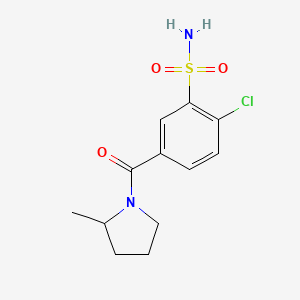
(2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone, also known as 2-FMA, is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent stimulant that has gained popularity in recent years because of its ability to enhance cognitive performance and increase focus and concentration. The purpose of
作用机制
The mechanism of action of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone involves the inhibition of the reuptake of dopamine and norepinephrine. This leads to an increase in their levels in the brain, resulting in enhanced cognitive performance and increased focus and concentration. Additionally, (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone also acts as a releasing agent for these neurotransmitters, leading to an increase in their release from nerve terminals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone include increased heart rate, blood pressure, and body temperature. It also leads to the release of glucose from the liver, resulting in increased energy levels. Additionally, (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone also activates the sympathetic nervous system, leading to the release of adrenaline and noradrenaline.
实验室实验的优点和局限性
The advantages of using (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone in lab experiments include its ability to enhance cognitive performance and increase focus and concentration. It is also a potent stimulant that can be used to investigate the effects of dopamine and norepinephrine on the central nervous system. However, the limitations of using (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone in lab experiments include its potential for abuse and addiction. It is also important to note that the effects of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone on the central nervous system may vary depending on the dosage and duration of use.
未来方向
There are several future directions for the research of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. Additionally, further research is needed to investigate the long-term effects of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone on the central nervous system and its potential for abuse and addiction. Finally, studies are needed to investigate the effects of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone on other neurotransmitters in the brain and its potential for use in the treatment of other neurological disorders.
Conclusion:
In conclusion, (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone is a synthetic compound that has gained popularity in recent years because of its ability to enhance cognitive performance and increase focus and concentration. It has been widely used in scientific research to investigate its effects on the central nervous system. The synthesis of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone involves the reaction of 2-fluoro-5-methylbenzaldehyde with 3-methylpiperazine in the presence of a reducing agent. The mechanism of action of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone involves the inhibition of the reuptake of dopamine and norepinephrine. The biochemical and physiological effects of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone include increased heart rate, blood pressure, and body temperature. The advantages of using (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone in lab experiments include its ability to enhance cognitive performance and increase focus and concentration. However, its limitations include its potential for abuse and addiction. There are several future directions for the research of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone, including its potential as a treatment for ADHD and narcolepsy, investigating its long-term effects on the central nervous system, and its potential for use in the treatment of other neurological disorders.
合成方法
The synthesis of (2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone involves the reaction of 2-fluoro-5-methylbenzaldehyde with 3-methylpiperazine in the presence of a reducing agent. The reaction takes place under controlled conditions and requires expertise in organic chemistry. The final product is a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
(2-Fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone has been widely used in scientific research to investigate its effects on the central nervous system. Studies have shown that it has a high affinity for dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters. This leads to an increase in the levels of dopamine and norepinephrine in the brain, resulting in enhanced cognitive performance and increased focus and concentration.
属性
IUPAC Name |
(2-fluoro-5-methylphenyl)-(3-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-9-3-4-12(14)11(7-9)13(17)16-6-5-15-10(2)8-16/h3-4,7,10,15H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUAMDISNJCGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=C(C=CC(=C2)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B7580714.png)
![4-acetamido-N-[4-(2-hydroxyethyl)phenyl]benzamide](/img/structure/B7580718.png)
![2-[3-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]amino]phenyl]acetic acid](/img/structure/B7580722.png)

![3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7580740.png)
![[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580744.png)
![ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate](/img/structure/B7580752.png)

![[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580762.png)

![2-Methyl-5-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7580770.png)
